

# physicochemical properties of 1-Benzoylindoline-2-carboxamide

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## Compound of Interest

Compound Name: 1-Benzoylindoline-2-carboxamide

Cat. No.: B2668052

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## In-Depth Technical Guide to 1-Benzoylindoline-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **1-Benzoylindoline-2-carboxamide**. Due to the limited availability of experimental data for this specific compound, this guide also presents predicted properties based on structurally related molecules and proposes standardized experimental protocols for its synthesis and biological evaluation.

## Core Physicochemical Properties

Quantitative data for **1-Benzoylindoline-2-carboxamide** is not readily available in the public domain. The following table summarizes key physicochemical parameters of the immediate precursor, 1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid, and provides estimated values for the target compound, **1-Benzoylindoline-2-carboxamide**, based on the properties of structurally similar N-acyl indoline derivatives. It is crucial to note that these are estimations and require experimental verification.

Property	1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid	1-Benzoylindoline-2-carboxamide (Estimated)	Data Source
Molecular Formula	C <sub>16</sub> H <sub>13</sub> NO <sub>3</sub>	C <sub>16</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	267.28 g/mol	266.29 g/mol	Calculated
Melting Point	Not available	180-200 °C	Estimated based on related indole-2-carboxamides
Solubility	Not available	Sparingly soluble in water; Soluble in DMSO, DMF, and chlorinated solvents.	Estimated based on general solubility of N-acyl indoles
logP	Not available	2.5 - 3.5	Estimated based on related N-benzoylindoline structures
pKa	Not available	Amide N-H: ~17; Indoline N-H (if debenzoylated): Not applicable	General pKa values for amides[2]

## Synthesis and Characterization

The synthesis of **1-Benzoylindoline-2-carboxamide** can be achieved from its carboxylic acid precursor, 1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid.

### Proposed Synthetic Protocol: Amide Formation

This protocol describes the conversion of the carboxylic acid to the primary amide using a common coupling agent.

Materials:

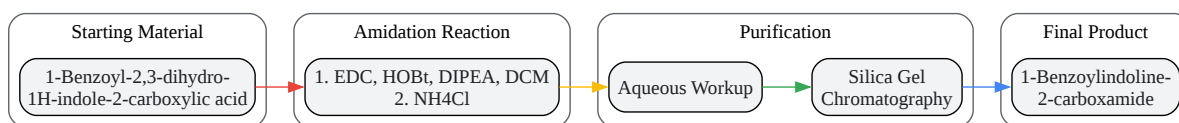
- 1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid

- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate/Hexane solvent system

Procedure:

- To a solution of 1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add ammonium chloride (1.5 eq) to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield **1-Benzoylindoline-2-carboxamide**.



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**Figure 1:** Synthetic workflow for **1-Benzoylindoline-2-carboxamide**.

## Analytical Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: Dissolve the sample in deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>). Expected signals would include aromatic protons from the benzoyl and indoline moieties, a downfield amide proton signal (broad), and aliphatic protons of the indoline ring.
- <sup>13</sup>C NMR: Acquire a proton-decoupled <sup>13</sup>C NMR spectrum in the same solvent. Expected signals would include carbonyl carbons (amide and benzoyl), aromatic carbons, and aliphatic carbons of the indoline ring.

### Mass Spectrometry (MS):

- Technique: Electrospray Ionization (ESI) is recommended.
- Expected Ions: In positive ion mode, the protonated molecule [M+H]<sup>+</sup> is expected. Adducts with sodium [M+Na]<sup>+</sup> may also be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

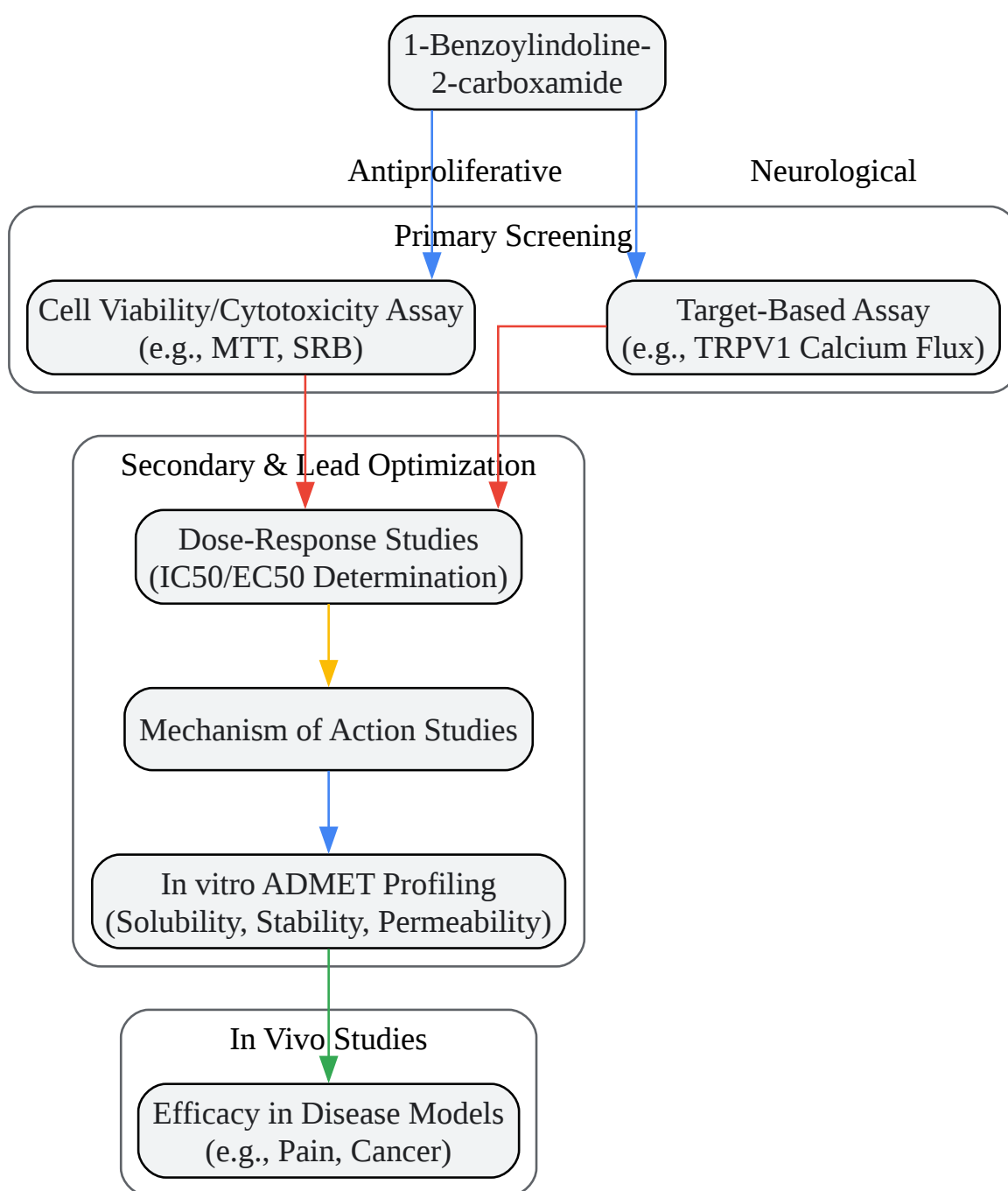
### High-Performance Liquid Chromatography (HPLC):

- Column: A reverse-phase C18 column is suitable.

- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
- Detection: UV detection at a wavelength corresponding to the chromophores of the molecule (e.g., 254 nm).
- Purpose: To determine the purity of the synthesized compound.

## Potential Biological Activity and Screening

While the specific biological activity of **1-Benzoylindoline-2-carboxamide** has not been reported, the indole-2-carboxamide scaffold is present in numerous biologically active molecules, including TRPV1 modulators and compounds with antiproliferative activity.<sup>[3][4]</sup> Therefore, a general screening workflow to assess these potential activities is proposed.



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**Figure 2:** General workflow for biological activity screening.

## Experimental Protocol: Antiproliferative Activity Assay (SRB Assay)

This protocol outlines a common method to assess the antiproliferative effects of a novel compound on cancer cell lines.<sup>[3]</sup>

Materials:

- Human cancer cell lines (e.g., MCF-7, HCT-116)
- Complete cell culture medium
- 96-well plates
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution
- Tris base solution
- Microplate reader

Procedure:

- Seed cells in 96-well plates at an appropriate density and incubate overnight.
- Treat the cells with various concentrations of **1-Benzoylindoline-2-carboxamide** for 72 hours.
- Fix the cells with cold TCA for 1 hour at 4°C.
- Wash the plates with water and air dry.
- Stain the cells with SRB solution for 30 minutes at room temperature.
- Wash the plates with 1% acetic acid to remove unbound dye and air dry.
- Solubilize the bound dye with Tris base solution.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the cell growth inhibition to determine the IC<sub>50</sub> value.

## Experimental Protocol: TRPV1 Activity Assay (Calcium Flux Assay)

This protocol describes a cell-based assay to screen for modulatory activity on the TRPV1 ion channel.<sup>[5][6]</sup>

### Materials:

- HEK293 cells stably expressing human TRPV1
- Complete cell culture medium
- Fluo-4 AM or other calcium-sensitive dye
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
- Capsaicin (TRPV1 agonist)
- Fluorometric imaging plate reader (FLIPR) or similar instrument

### Procedure:

- Seed TRPV1-expressing HEK293 cells in a 96-well plate and incubate overnight.
- Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Add varying concentrations of **1-Benzoylindoline-2-carboxamide** to the wells and incubate.
- Stimulate the cells with a known concentration of capsaicin.
- Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader.
- Analyze the data to determine if the compound acts as an agonist, antagonist, or modulator of TRPV1 activity.



This technical guide provides a foundational understanding of **1-Benzoylindoline-2-carboxamide**. The proposed protocols and estimated data serve as a starting point for researchers to synthesize, characterize, and evaluate the biological potential of this novel compound. All estimated data should be confirmed through rigorous experimentation.

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